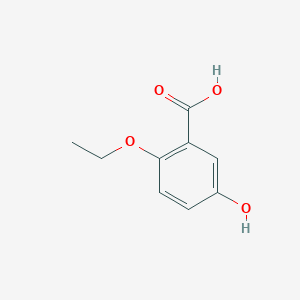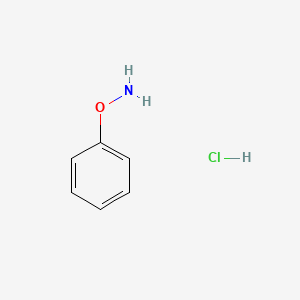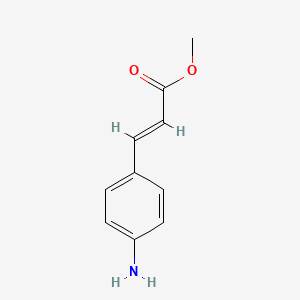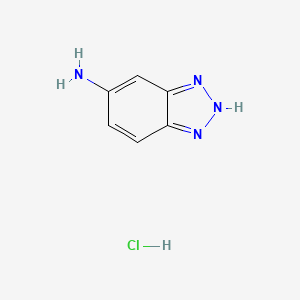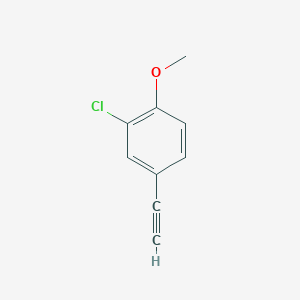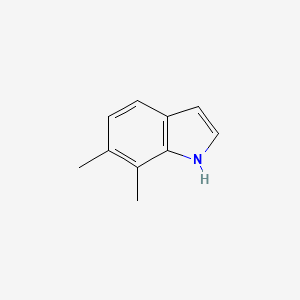
6,7-二甲基吲哚
描述
6,7-Dimethylindole is a chemical compound with the molecular formula C10H11N . It is used in scientific research and has unique properties that make it valuable for various applications, including organic synthesis, pharmaceuticals, and material science.
Synthesis Analysis
The synthesis of indole derivatives, such as 6,7-Dimethylindole, has been a subject of interest in many studies. One approach involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethylindole can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
Indoles, including 6,7-Dimethylindole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethylindole include its molecular formula (C10H11N) and molecular weight (145.20104) . These properties can be analyzed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI) .
科学研究应用
硝基和氨基吲哚的合成
Yamashkin 和 Yurovskaya(2013 年)的一项研究探索了 2,3-二甲基吲哚的直接硝化,通过还原硝基吲哚合成以前未报道的氨基吲哚。这项研究有助于更广泛地了解吲哚化学及其在创建新化合物中的潜在应用 (Yamashkin 和 Yurovskaya,2013 年)。
环加成反应
2019 年,Soleymani 对 1,3-二甲基吲哚与 2,6-二甲基醌的 [4+2] 环加成反应进行了理论研究。这项研究包括计算分析,提供了对反应动力学和热力学的见解,为涉及吲哚的合成策略的制定提供了有价值的信息 (Soleymani,2019 年)。
与电子受体的光反应
Mandal 等人(2007 年)的研究考察了在电子受体四氰基对苯二甲烷 (TCNQ) 存在下二甲基吲哚的光物理性质。这项研究突出了二甲基吲哚在光诱导电子转移反应中的潜力,该反应可应用于光活性系统 (Mandal 等人,2007 年)。
发光红色荧光探针
Chen 等人(2016 年)开发了一种花青染料二甲基吲哚红,它在红光发射区域表现为高特异性发光 G-四链体探针。这项工作因其在准确定义整个基因组中 G-四链体的分布方面的潜在应用而具有重要意义 (Chen 等人,2016 年)。
环氧化物加成有机催化剂设计
Fleming 等人(2008 年)发现了一种新型的 N-甲苯磺酰脲催化剂,可有效促进 1,2-二甲基吲哚与环氧化物亲电试剂的加成反应。这一发现对有机合成中催化剂的设计和应用具有重要意义 (Fleming 等人,2008 年)。
内生真菌产生吲哚衍生物
Jin 等人(2020 年)报道了通过向 1,2-二甲基吲哚中添加内生真菌 Chaetomium sp. 产生新的双吲哚和已知的吲哚衍生物。这项研究有助于天然产物化学和真菌生物合成途径的探索 (Jin 等人,2020 年)。
与金属离子的配位化学
Evans 等人(2002 年)描述了 2,3-二甲基吲哚阴离子与各种金属离子的配位化学,展示了其在结合和形成配合物方面的灵活性。这项研究对金属有机骨架和配位化合物的开发具有重要意义 (Evans 等人,2002 年)。
用于发光探针的 DNA 适体
Wang 等人(2017 年)选择了二甲基吲哚红的 DNA 适体,旨在开发新型无标记发光探针。这在生物传感和生物成像技术中具有潜在应用 (Wang 等人,2017 年)。
安全和危害
属性
IUPAC Name |
6,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATXVTGOBMUXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446319 | |
| Record name | 6,7-DIMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethylindole | |
CAS RN |
55199-24-1 | |
| Record name | 6,7-DIMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

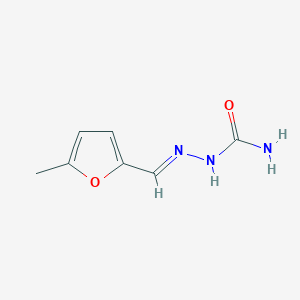
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)
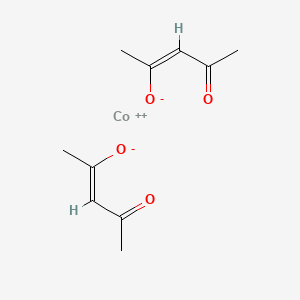
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)
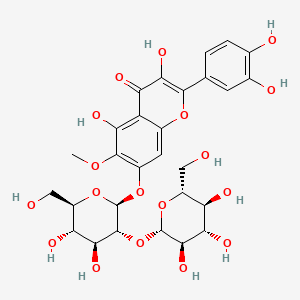
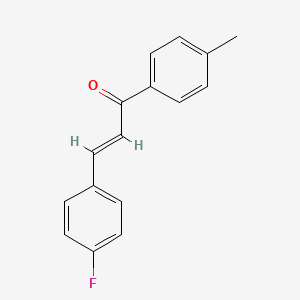
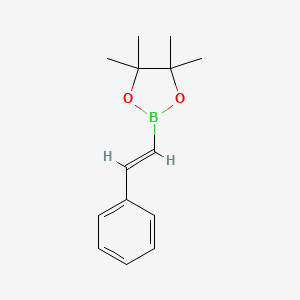
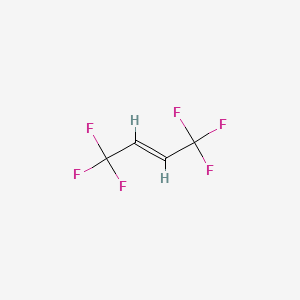
![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
